molecular formula C15H19BO2S B13634661 4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-7-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-7-yl)-1,3,2-dioxaborolane

Cat. No.: B13634661
M. Wt: 274.2 g/mol
InChI Key: IZNWVNMPKNMANX-UHFFFAOYSA-N
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Description

4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-7-yl)-1,3,2-dioxaborolane is an organoboron compound that features a benzothiophene moiety. Compounds of this type are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-7-yl)-1,3,2-dioxaborolane typically involves the reaction of a benzothiophene derivative with a boronic ester. A common method includes:

    Reactants: 3-methyl-1-benzothiophene and bis(pinacolato)diboron.

    Catalysts: Palladium catalysts such as Pd(PPh3)4.

    Solvents: Tetrahydrofuran (THF) or toluene.

    Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar reaction conditions but on a larger scale, with optimizations for yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically forming boronic acids or esters.

    Reduction: Reduction reactions may convert the boronic ester to a borane or other reduced forms.

    Substitution: The benzothiophene moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Boronic acids or esters.

    Reduction: Boranes.

    Substitution: Halogenated benzothiophene derivatives.

Scientific Research Applications

Chemistry

    Suzuki-Miyaura Coupling: Used as a boronic ester in cross-coupling reactions to form biaryl compounds.

    Catalysis: Acts as a ligand or catalyst in various organic transformations.

Biology and Medicine

    Drug Development: Potential intermediate in the synthesis of pharmaceuticals.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry

    Material Science: Utilized in the synthesis of polymers and advanced materials.

    Agriculture: Possible use in the development of agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through its boronic ester functionality, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling.

    4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane: A structurally similar compound with a phenyl group instead of a benzothiophene.

Uniqueness

4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-7-yl)-1,3,2-dioxaborolane is unique due to the presence of the benzothiophene moiety, which can impart different electronic and steric properties compared to simpler boronic esters. This can influence its reactivity and the types of products formed in chemical reactions.

Properties

Molecular Formula

C15H19BO2S

Molecular Weight

274.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-7-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C15H19BO2S/c1-10-9-19-13-11(10)7-6-8-12(13)16-17-14(2,3)15(4,5)18-16/h6-9H,1-5H3

InChI Key

IZNWVNMPKNMANX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=CS3)C

Origin of Product

United States

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